5-methoxy-2-(phenoxymethyl)-1H-1,3-benzodiazole
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Overview
Description
5-methoxy-2-(phenoxymethyl)-1H-1,3-benzodiazole: is a chemical compound belonging to the benzodiazole family. Benzodiazoles are heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-(phenoxymethyl)-1H-1,3-benzodiazole typically involves the reaction of 5-methoxy-1H-benzimidazole with phenoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted benzodiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-methoxy-2-(phenoxymethyl)-1H-1,3-benzodiazole is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It is also employed in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-methoxy-2-(phenoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
5-methoxy-2-methyl-indole: Known for its use in biological research, particularly in inducing strobilation in jellyfish polyps.
5-methoxy-2-aminoindane: Studied for its potential as an alcohol replacement drug.
5-methoxy-N,N-diisopropyltryptamine: A psychedelic compound with hallucinogenic effects.
Uniqueness: 5-methoxy-2-(phenoxymethyl)-1H-1,3-benzodiazole stands out due to its unique combination of a benzodiazole core with methoxy and phenoxymethyl substituents. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-methoxy-2-(phenoxymethyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-18-12-7-8-13-14(9-12)17-15(16-13)10-19-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMCGIXEFOUWIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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